molecular formula C36H58O9 B12438500 3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

Cat. No.: B12438500
M. Wt: 634.8 g/mol
InChI Key: HCVJCHFPBZXLGC-UHFFFAOYSA-N
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Description

3,7-Dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde is a complex organic compound with a unique structure This compound features multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a heptenyl side chain

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate can introduce hydroxyl groups at specific positions.

    Attachment of the heptenyl side chain: This step involves the use of coupling reactions, such as the Wittig reaction or Heck coupling, to attach the heptenyl side chain to the core structure.

    Final modifications: Additional functional groups, such as the aldehyde group, can be introduced using selective oxidation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Coupling reactions: The heptenyl side chain can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.

    Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its multiple functional groups and complex structure.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, if it exhibits pharmacological activity, it may interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and aldehyde groups may form hydrogen bonds or covalent interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with varying side chains and functional groups. For example:

The uniqueness of the compound lies in its specific combination of functional groups and the cyclopenta[a]phenanthrene core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

InChI

InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)45-31-29(43)28(42)27(41)25(18-37)44-31)21-12-14-35(7)30-24(39)17-23-22(10-11-26(40)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3

InChI Key

HCVJCHFPBZXLGC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)O)O)C=O)C)C

Origin of Product

United States

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